

Application Notes and Protocols for Histone Methyltransferase (HMT) Assay with MM-401

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone methyltransferases (HMTs) are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of methyl groups to histone proteins. The methylation of specific lysine and arginine residues on histones is a key post-translational modification that influences chromatin structure and gene expression. Dysregulation of HMT activity has been implicated in various diseases, including cancer.

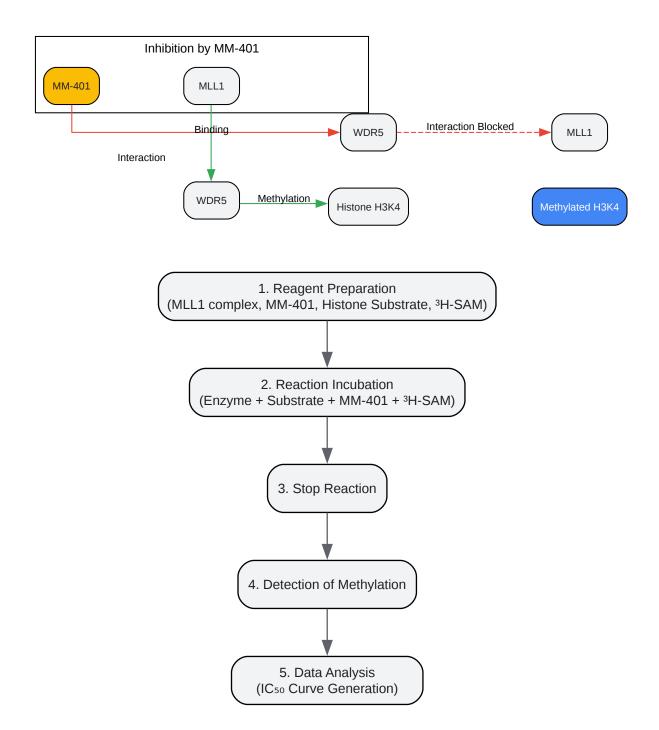
The Mixed-Lineage Leukemia 1 (MLL1) protein is a histone H3 lysine 4 (H3K4) methyltransferase that is frequently rearranged in aggressive acute leukemias. The catalytic activity of MLL1 is dependent on its interaction with other proteins, forming a core complex. One of these essential interactions is with the WD repeat-containing protein 5 (WDR5).

MM-401 is a potent and specific small molecule inhibitor of MLL1.[1][2] It functions by disrupting the crucial protein-protein interaction between MLL1 and WDR5, thereby inhibiting the methyltransferase activity of the MLL1 complex.[1][3] These application notes provide detailed protocols for performing both radiometric and non-radiometric in vitro histone methyltransferase assays to evaluate the inhibitory activity of **MM-401** against the MLL1 complex.

Mechanism of Action of MM-401



MM-401 is not a direct inhibitor of the MLL1 catalytic SET domain. Instead, it is a protein-protein interaction (PPI) inhibitor. It binds to WDR5 in the pocket that normally recognizes the MLL1 protein, thereby preventing the assembly of a functional MLL1 core complex. This disruption of the MLL1-WDR5 interaction is critical for inhibiting the H3K4 methyltransferase activity of MLL1.[1][4][5]





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